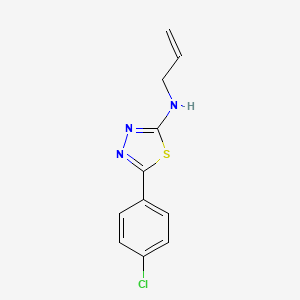

N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine

描述

N-Allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5 and an allyl group at the N-2 position. This compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Synthesis:

The synthesis of analogous 1,3,4-thiadiazole derivatives typically involves cyclocondensation reactions. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (the parent compound) is synthesized by reacting 4-chlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride . Subsequent N-allylation is achieved using chloroacetyl chloride or allyl halides under reflux conditions with bases like sodium acetate or pyridine .

Structural Features: X-ray crystallography and DFT studies confirm the planar geometry of the thiadiazole ring and the electronic effects of the 4-chlorophenyl substituent. The C–C bond lengths between the thiadiazole and phenyl rings are approximately 1.464–1.469 Å, consistent with conjugated systems .

属性

IUPAC Name |

5-(4-chlorophenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3S/c1-2-7-13-11-15-14-10(16-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNAJPGTRUYFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NN=C(S1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with chlorinated aromatic aldehydes in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

化学反应分析

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits electron-deficient characteristics, making it susceptible to nucleophilic substitution at the 2-amino and 5-aryl positions. For example:

-

Reaction with sulfonyl chlorides : The 2-amino group reacts with sulfonyl chlorides to form sulfonamide derivatives. In a study, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine analogs underwent sulfonylation with chlorinated sulfonyl chlorides in acetonitrile at room temperature, yielding sulfonamides with antiviral activity .

-

Cyclization reactions : Concentrated sulfuric acid induces cyclization of thiosemicarbazide intermediates to form 1,3,4-thiadiazole derivatives .

Allyl Group Reactivity

The allyl substituent (-CH₂-CH=CH₂) undergoes characteristic addition and substitution reactions:

Functionalization of the Aromatic Chlorophenyl Group

The 4-chlorophenyl group undergoes electrophilic aromatic substitution (EAS):

-

Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) substitute hydrogen at the para position relative to chlorine, though steric hindrance may limit reactivity.

-

Suzuki coupling : Palladium-catalyzed cross-coupling with boronic acids can replace the chlorine atom, enabling diversification of the aryl group .

Thiol-Disulfide Exchange

The thiadiazole ring’s sulfur atom participates in redox reactions:

-

Oxidation to sulfonyl derivatives : Treatment with chlorine gas in 1,2-dichloroethane/water converts the thiol group to a sulfonyl chloride, a precursor for sulfonamide synthesis .

Reactions Involving the Amino Group

The 2-amino group is highly reactive:

-

Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form acetamide derivatives .

-

Schiff base formation : Condenses with aldehydes to generate imine derivatives, which exhibit enhanced biological activity .

Biological Activity Modulation via Structural Modifications

-

Antifungal activity : Allyl-substituted derivatives (e.g., compound 11 in ) showed MIC values of 0.08 µmol/mL against Candida albicans, comparable to fluconazole .

-

Anticancer potential : Piperazine-linked thiadiazoles demonstrated IC₅₀ values <10 µM against MCF-7 and HepG2 cell lines .

Synthetic Pathways and Optimization

Key steps in synthesizing N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine include:

科学研究应用

N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine has found applications in several scientific fields:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Variations

Thiadiazole derivatives are structurally diverse, with variations in substituents significantly influencing their bioactivity. Below is a comparative analysis of key analogs:

Structural Insights from DFT and X-ray Studies

- The 4-chlorophenyl group stabilizes the thiadiazole ring via resonance and inductive effects, as evidenced by bond lengths (C–C: 1.464 Å) and angles (120.3°) in X-ray data .

- Allyl and benzylidene substituents introduce torsional flexibility, which may optimize binding to enzymes like xanthine oxidase or DNA gyrase .

生物活性

N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antifungal, antibacterial, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 251.74 g/mol. The compound features a thiadiazole ring system that is known for its biological activity.

Antifungal Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising antifungal properties. The compound this compound has been tested against various fungal strains, particularly Candida albicans.

Minimum Inhibitory Concentration (MIC) Values

| Compound | Fungal Strain | MIC (µmol/mL) |

|---|---|---|

| This compound | Candida albicans | 0.08 |

| Fluconazole | Candida albicans | 0.052 |

The compound demonstrated an MIC value of 0.08 µmol/mL against Candida albicans, comparable to fluconazole's MIC of 0.052 µmol/mL, indicating strong antifungal potential .

Antibacterial Activity

This compound has also shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15–19 mm |

| Escherichia coli | 12–15 mm |

The compound exhibited a significant zone of inhibition against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| HepG2 | 9.6 |

The IC50 values indicate that the compound is effective at low concentrations, particularly against MCF-7 cells with an IC50 of 0.28 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For antifungal activity, it is believed to inhibit the enzyme CYP51 involved in ergosterol biosynthesis in fungal cells . In terms of anticancer effects, the compound induces cell cycle arrest and apoptosis through various pathways .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。